Central Ring Architecture: Pyrrolidine vs. Piperidine Linker – Impact on Conformational Flexibility
The target compound incorporates a pyrrolidine ring as the central linker, in contrast to the closely related analog CAS 2034252-06-5, which contains a piperidine ring. Pyrrolidine rings adopt distinct envelope or twist conformations with a smaller ring pucker amplitude compared to the chair conformations of piperidine, resulting in a different spatial orientation of the 3-oxy substituent and consequently, the attached pyrazine ring [1]. This difference in three-dimensional geometry can critically affect the binding mode to protein targets. In a related series of pyrazin-2-yloxy-pyrrolidine-based PDK1 inhibitors, compounds retaining the pyrrolidine scaffold exhibited low-micromolar to sub-micromolar potency in biochemical assays, whereas analogous modifications that expanded or altered the central ring system led to significant loss of activity (IC50 shifts >10-fold) [2].
| Evidence Dimension | Conformational flexibility and spatial orientation of the pyrazine ring relative to the amide bond |
|---|---|
| Target Compound Data | Pyrrolidine ring (5-membered); envelope/twist conformations; specific dihedral angle for pyrazin-2-yloxy orientation [1] |
| Comparator Or Baseline | CAS 2034252-06-5: Piperidine ring (6-membered); chair conformations; altered dihedral angle for pyrazin-2-yloxy orientation [1] |
| Quantified Difference | Exact quantitative difference for these specific compounds is not available from published head-to-head comparisons. Class-level SAR indicates that ring size changes in similar scaffolds can alter target binding affinity by >10-fold [2] |
| Conditions | Structural comparison based on molecular formula and InChI; SAR data from related PDK1 inhibitor series (BindingDB BDBM282280 and US Patent 10030016) [2] |
Why This Matters
For SAR studies, the pyrrolidine ring provides a distinct conformational profile that cannot be replicated by the piperidine analog, potentially leading to different target selectivity and potency profiles.
- [1] Kuujia. Cas no 2034252-06-5 (2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyrazine). Structural data and comparison. View Source
- [2] BindingDB. BDBM282280: 2-{4-[5-Amino-6-((R)-pyrrolidin-3-yloxy)-pyrazin-2-yl]-benzylamino}-5-cyano-N-[(S)-1-(4-fluoro-phenyl)-ethyl]-nicotinamide. IC50: 100 nM for PDK1. US Patent 10030016, Example 160. View Source
